molecular formula C14H15N3O3 B2732273 3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034481-00-8

3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2732273
CAS No.: 2034481-00-8
M. Wt: 273.292
InChI Key: KPDFXTBYQBCIDL-UHFFFAOYSA-N
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Description

3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety linked through an ether bond to a furan-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-3-carbonyl chloride: This is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperidine derivative: The piperidine ring is functionalized by reacting with the furan-3-carbonyl chloride to form 1-(furan-3-carbonyl)piperidine.

    Coupling with pyridazine: The final step involves the nucleophilic substitution reaction where the piperidine derivative is reacted with a pyridazine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan moiety can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan moiety.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-3-carbonyl)piperidine: Shares the furan-3-carbonyl and piperidine moieties but lacks the pyridazine ring.

    Pyridazine derivatives: Compounds with similar pyridazine structures but different substituents.

Uniqueness

3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring with a piperidine moiety linked through an ether bond to a furan-3-carbonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

furan-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(11-5-8-19-10-11)17-7-2-3-12(9-17)20-13-4-1-6-15-16-13/h1,4-6,8,10,12H,2-3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDFXTBYQBCIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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